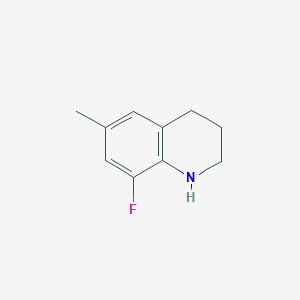

8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H12FN and a molecular weight of 165.21 . It is used in proteomics research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12FN/c1-7-5-8-3-2-4-12-10 (8)9 (11)6-7/h5-6,12H,2-4H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a predicted melting point of 52.09° C, a predicted boiling point of 256.4° C at 760 mmHg, and a predicted density of 1.1 g/mL . The predicted refractive index is n 20D 1.52 .Scientific Research Applications

Resolution Processes

The compound 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) was involved in a study exploring unusual phenomena during its resolution in various solvents using tartaric acid derivatives. This research, conducted by Bálint et al. (2002), observed strong reaction kinetics and solvent dependence, leading to an economic resolution process with a racemization step (Bálint et al., 2002).

Chemical Synthesis and Catalysis

McMurtrey, Racowski, and Sanford (2012) investigated the palladium-catalyzed C-H fluorination of 8-methylquinoline derivatives with nucleophilic fluoride, including the use of AgF as the fluoride source. This study provided insights into the scope and mechanism of the reaction (McMurtrey et al., 2012).

Antibacterial Activity

In the field of medicinal chemistry, FTHQ derivatives have been explored for their antibacterial properties. Koga et al. (1980) synthesized and evaluated the antibacterial activity of various 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, finding significant activities against both Gram-positive and Gram-negative bacteria (Koga et al., 1980).

Fluorescent Sensors and Imaging

Pradhan et al. (2015) developed an 8-aminoquinoline based fluorescent Zn2+ sensor, demonstrating its potential for cell imaging studies. This sensor displayed quick responses and high selectivity for Zn2+, making it a promising candidate for biological applications (Pradhan et al., 2015).

Fluorogenic Ligands and Photostability

Studies have also focused on the photostability and biological activity of fluoroquinolones substituted at the 8 position. For instance, Matsumoto et al. (1992) investigated the spectral changes and antibacterial activities of various fluoroquinolones upon UV irradiation, contributing to the understanding of their stability and phototoxicity (Matsumoto et al., 1992).

Corrosion Monitoring

Roshan, Dariani, and Mokhtari (2018) utilized 8-hydroxyquinoline in epoxy coating for corrosion detection in St-37 steel. This study demonstrated the feasibility of using this compound as a ferric ion sensitive indicator for early-stage corrosion detection (Roshan et al., 2018).

Two-Photon Imaging

Sun et al. (2018) developed a novel two-photon fluorescent probe for detecting 1, 4-dithiothreitol (DTT), utilizing the 1,8-naphthalimide and sulfoxide as the fluorophore and receptor unit. This probe showcased rapid response and selectivity, highlighting its potential for imaging applications (Sun et al., 2018).

Safety and Hazards

8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), and specific actions to take in case of accidental ingestion, skin contact, or eye contact .

properties

IUPAC Name |

8-fluoro-6-methyl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h5-6,12H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALAGFGALCWJBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)F)NCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(2-Bromophenyl)methylidene]amino}guanidine](/img/structure/B2645014.png)

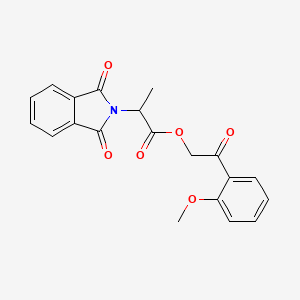

![(E)-2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2645025.png)

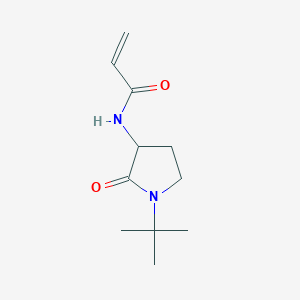

![N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide](/img/structure/B2645026.png)

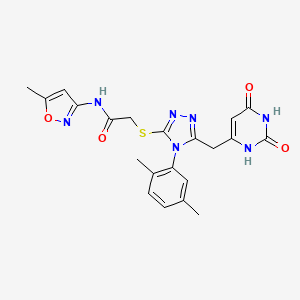

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2645028.png)

![2-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B2645032.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone](/img/structure/B2645034.png)

![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2645035.png)